molecular formula C13H14N2O2 B12381592 TAAR1 agonist 1

TAAR1 agonist 1

Cat. No.: B12381592
M. Wt: 230.26 g/mol
InChI Key: CEYXITCJCQGOGU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

TAAR1 agonist 1 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(2R)-2-amino-N-[4-(furan-2-yl)phenyl]propanamide

InChI

InChI=1S/C13H14N2O2/c1-9(14)13(16)15-11-6-4-10(5-7-11)12-3-2-8-17-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m1/s1

InChI Key

CEYXITCJCQGOGU-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N

Origin of Product

United States

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